molecular formula C7H9F3O3 B2591096 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid CAS No. 1934521-12-6

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid

Cat. No.: B2591096
CAS No.: 1934521-12-6
M. Wt: 198.141
InChI Key: SZLZLZIJPPASSM-UHFFFAOYSA-N
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Description

“5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid” is a chemical compound with the CAS Number: 77899-95-7 . It has a molecular weight of 184

Scientific Research Applications

Esterification of Primary Alcohols

Wang et al. (2012) explored the use of oxyma and its derivative, including 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid, in the selective esterification of primary alcohols. These compounds demonstrated significant effectiveness in esterifying a range of carboxylic acids with primary alcohols, highlighting their potential in synthetic organic chemistry (Wang, Aleiwi, Wang, & Kurosu, 2012).

Carbapenem Biosynthesis

In a study by Stapon, Li, and Townsend (2003), the role of this compound in carbapenem biosynthesis was investigated. This compound is structurally the simplest among the naturally occurring carbapenem beta-lactam antibiotics, highlighting its importance in medicinal chemistry and pharmaceutical research (Stapon, Li, & Townsend, 2003).

Alkylation of Benzene with Cyclic Ethers

Molnár et al. (2003) conducted research on the alkylation of benzene using cyclic ethers, including this compound, in superacidic media. This study contributes to the understanding of electrophilic substitution reactions in organic chemistry (Molnár, Ledneczki, Bucsi, & Bartók, 2003).

Study on Stable Carbocations

Krasutsky and colleagues (2000) examined the formation of stable carbocations in consecutive Criegee rearrangements with trifluoroperacetic acid, using this compound. This research provides valuable insights into carbocation stability and rearrangements in organic chemistry (Krasutsky et al., 2000).

Photolysis Studies

Nikolaev, Khimich, and Korobitsyna (1985) investigated the photochemical transformation of this compound, contributing to the understanding of photolysis and its implications in chemical reactions (Nikolaev, Khimich, & Korobitsyna, 1985).

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLZLZIJPPASSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(O1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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